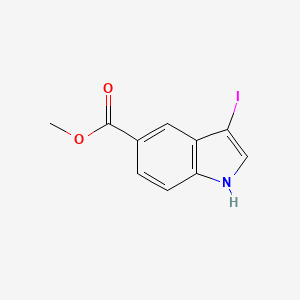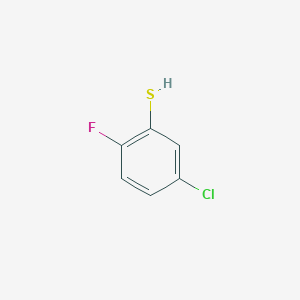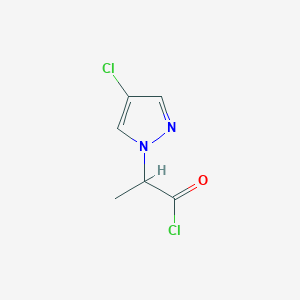
2-(4-Chlor-1H-pyrazol-1-yl)propanoylchlorid
Übersicht
Beschreibung
“2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride” is a chemical compound with the molecular formula C6H6Cl2N2O . It is also known as 1H-pyrazole-1-acetyl chloride, 4-chloro-alpha-methyl .
Molecular Structure Analysis
The molecular structure of “2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride” consists of 6 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom .
Physical And Chemical Properties Analysis
The molar mass of “2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride” is 193.03 .
Wissenschaftliche Forschungsanwendungen
Therapeutisches Potenzial
Verbindungen, die Imidazol enthalten, einschließlich Pyrazolderivaten, besitzen eine breite Palette chemischer und biologischer Eigenschaften . Sie sind bekannt für ihre antibakterielle, antimikrobielle, entzündungshemmende, antitumorale, antidiabetische, antiallergische, fiebersenkende, antivirale, antioxidative, anti-amöbische, antihelmintische, antimykotische und ulzerogene Aktivität .
Antitumoraktivität
Pyrazolinverbindungen und andere Chalkonderivate haben sich als potenzielle neuroprotektive Mittel bei aktivierter Acetylcholinesterase-assoziierten neurologischen Erkrankungen wie der Parkinson-Krankheit und anderen altersbedingten Störungen erwiesen .
Antibakterielle Aktivität
Es wurde festgestellt, dass Pyrazolderivate antibakterielle Eigenschaften besitzen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Medikamente.
Entzündungshemmende Aktivität
Die entzündungshemmenden Eigenschaften von Pyrazolderivaten machen sie nützlich bei der Behandlung von Erkrankungen, die durch Entzündungen gekennzeichnet sind .
Antioxidative Aktivität
Es wurde festgestellt, dass Pyrazolderivate antioxidative Aktivität zeigen . Diese Eigenschaft könnte sie nützlich bei der Behandlung von Krankheiten machen, die durch oxidativen Stress verursacht werden.
Einsatz in der Agrochemie
Pyrazolderivate haben Anwendungen in der Agrochemie . Sie können bei der Entwicklung neuer Pestizide und Herbizide eingesetzt werden.
Anwendungen in der Koordinationschemie
Es wurde festgestellt, dass Pyrazolderivate Anwendungen in der Koordinationschemie haben . Sie können als Liganden bei der Bildung komplexer Verbindungen wirken.
Anwendungen in der metallorganischen Chemie
Pyrazolderivate haben auch Anwendungen in der metallorganischen Chemie . Sie können bei der Synthese von metallorganischen Verbindungen verwendet werden.
Zukünftige Richtungen
While specific future directions for “2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride” are not available, research into pyrazole derivatives continues due to their diverse pharmacological effects . These compounds may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with leishmania major pteridine reductase 1 (lmptr1), a key enzyme involved in the survival and proliferation of parasites .
Mode of Action
This interaction could potentially inhibit the enzyme’s function, thereby affecting the survival and proliferation of the parasites .
Biochemical Pathways
Given its potential interaction with lmptr1, it may impact the pteridine metabolic pathway, which is crucial for the survival and proliferation of parasites .
Result of Action
If the compound does inhibit lmptr1, it could potentially lead to the death of parasites by disrupting their metabolic processes .
Biochemische Analyse
Biochemical Properties
2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrazole derivatives, including 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride, have been shown to exhibit inhibitory effects on enzymes such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . This interaction can lead to altered neurotransmission and has potential implications for treating neurological disorders.
Cellular Effects
The effects of 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been reported to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . Additionally, 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride can affect the expression of genes involved in inflammatory responses, thereby modulating the immune response.
Molecular Mechanism
At the molecular level, 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . By inhibiting CDKs, 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for anticancer therapy.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under controlled laboratory conditions, allowing for consistent experimental results . Prolonged exposure to 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride can lead to gradual degradation, which may affect its efficacy over time. Long-term studies have also indicated potential cytotoxic effects on cells, highlighting the need for careful consideration of dosage and exposure duration.
Dosage Effects in Animal Models
The effects of 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of determining the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways includes its conversion to active metabolites through enzymatic reactions . These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing for its accumulation in target tissues . Additionally, binding to plasma proteins can influence its distribution and bioavailability. The localization and accumulation of 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride in specific tissues can impact its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride plays a critical role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride is essential for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-(4-chloropyrazol-1-yl)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O/c1-4(6(8)11)10-3-5(7)2-9-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUOZHJIIWUJAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)N1C=C(C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[2-(3-fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetate](/img/structure/B1463558.png)
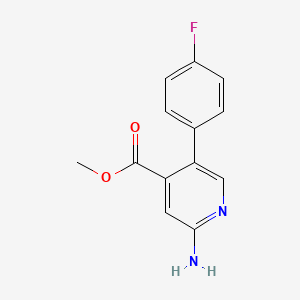

![Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate hydrochloride](/img/structure/B1463562.png)
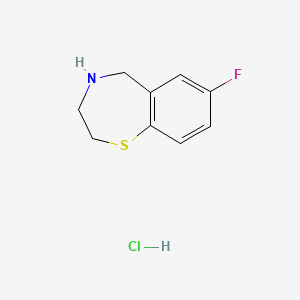
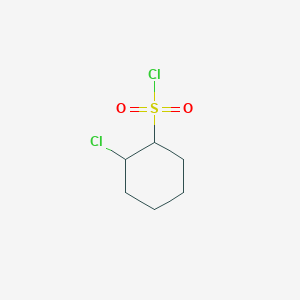
![2-chloro-N-[2-(3-fluorophenoxy)ethyl]acetamide](/img/structure/B1463567.png)
![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B1463570.png)

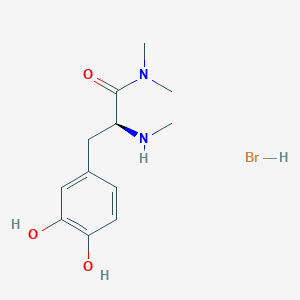
![1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B1463573.png)
amine](/img/structure/B1463577.png)
